1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione, commonly known as DBD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBD is a derivative of the naturally occurring compound, pyrrolidine-2,5-dione, and has been synthesized through a variety of methods.
Mechanism Of Action
The mechanism of action of DBD is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. DBD has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
DBD has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory properties. DBD has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of DBD is its potential as a cancer therapeutic agent. However, there are also limitations to its use in lab experiments. DBD is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds. Additionally, the mechanism of action of DBD is not fully understood, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of DBD. One area of focus could be the development of more efficient synthesis methods to increase the yield and purity of DBD. Additionally, further research is needed to fully understand the mechanism of action of DBD and its potential applications in cancer therapy and other areas of scientific research.
Synthesis Methods
DBD can be synthesized through a variety of methods, including the reaction of pyrrolidine-2,5-dione with 2,3-dibromopropanoyl chloride in the presence of a base. This method has been reported to have a yield of up to 80% and can be easily scaled up for industrial production.
Scientific Research Applications
DBD has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DBD can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DBD has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
118790-78-6 |
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Product Name |
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione |
Molecular Formula |
C7H7Br2NO4 |
Molecular Weight |
328.94 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,3-dibromopropanoate |
InChI |
InChI=1S/C7H7Br2NO4/c8-3-4(9)7(13)14-10-5(11)1-2-6(10)12/h4H,1-3H2 |
InChI Key |
XFWNDCVASSKQJP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
synonyms |
2,3-dibromopropionyl-N-hydroxysuccinimide ester 2,3-DPHS |
Origin of Product |
United States |
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